2,4,6-Tris(chloromethyl)-1,3,5-triazine
Description
Historical and Contemporary Context of Triazine Chemistry Research
The journey of triazine chemistry began with the synthesis of 1,3,5-triazine (B166579), a symmetrical six-membered heterocyclic aromatic ring with three nitrogen atoms. wikipedia.orgwikipedia.org This parent molecule, often referred to as s-triazine, laid the groundwork for the development of a plethora of derivatives. wikipedia.org Historically, research in this area was heavily influenced by the discovery of the herbicidal properties of certain triazine derivatives, such as atrazine (B1667683) and simazine, which are derived from the versatile precursor 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). wikipedia.orgresearchgate.net Cyanuric chloride, an inexpensive and readily available starting material, has been instrumental in the synthesis of a wide range of substituted triazines through sequential nucleophilic substitution of its chlorine atoms. researchgate.netnih.govmdpi.com
In recent years, the focus of triazine research has expanded significantly beyond agricultural applications. Scientists are now exploring their use in medicinal chemistry, materials science, and polymer chemistry. nih.govrsc.orgchemimpex.com Triazine derivatives have shown potential as anti-tumor, anti-viral, and anti-inflammatory agents. nih.gov Their rigid, planar structure and ability to engage in hydrogen bonding have made them valuable scaffolds in supramolecular chemistry and the design of complex molecular architectures. researchgate.net The contemporary context of triazine chemistry is characterized by the pursuit of novel functionalities and applications, moving into areas like porous organic polymers (POPs), electroluminescent materials, and advanced photoinitiators. rsc.orgrsc.orgcrimsonpublishers.comrsc.org
The Unique Role of Chloromethyl Functionalization in 1,3,5-Triazine Scaffolds
The introduction of chloromethyl groups at the 2, 4, and 6 positions of the 1,3,5-triazine ring fundamentally alters the compound's reactivity and potential applications. Unlike the direct attachment of chlorine atoms to the triazine ring in cyanuric chloride, the chloromethyl groups in 2,4,6-Tris(chloromethyl)-1,3,5-triazine provide a different mode of reactivity. The chlorine atoms in the chloromethyl substituents are susceptible to nucleophilic substitution reactions, similar to benzylic halides. This allows for the introduction of a wide variety of functional groups through reactions with nucleophiles such as amines, alcohols, and thiols.
This distinct reactivity profile opens up avenues for creating complex, star-shaped molecules and polymers. The triazine core acts as a trifunctional anchor, from which three arms can be extended and functionalized. This is particularly valuable in the synthesis of dendrimers, cross-linked polymers, and functional materials where a high density of specific chemical groups is desired. The presence of the methylene (B1212753) spacer between the triazine ring and the chlorine atom also influences the electronic properties and steric accessibility of the reactive sites, distinguishing it from its close relative, cyanuric chloride.
Fundamental Research Questions and Objectives Pertaining to this compound
The unique structure of this compound has spurred a range of fundamental research questions aimed at understanding and harnessing its chemical behavior. Key research objectives include:
Exploring Synthetic Methodologies: A primary focus is the development of efficient and selective synthetic routes to this compound and its subsequent derivatization. This involves optimizing reaction conditions to control the degree of substitution and to introduce a diverse range of functional moieties.
Investigating Reaction Mechanisms: Understanding the kinetics and mechanisms of nucleophilic substitution at the chloromethyl positions is crucial for predicting and controlling the outcome of reactions. Researchers are interested in how the triazine core influences the reactivity of the chloromethyl groups.
Characterizing Novel Derivatives: A significant area of research involves the synthesis and characterization of new molecules derived from this compound. This includes detailed spectroscopic and crystallographic analysis to elucidate their three-dimensional structures and electronic properties.
Probing Structure-Property Relationships: A central goal is to establish clear relationships between the molecular structure of derivatives and their macroscopic properties. For instance, how does the nature of the substituents affect the thermal stability, solubility, and optical properties of the resulting materials?
Significance of the Compound in Advanced Chemical Science and Engineering
The versatility of this compound makes it a significant building block in various fields of advanced chemical science and engineering. Its trifunctional nature allows for the construction of highly cross-linked and networked structures, which are essential in the development of robust materials.
In polymer chemistry , it serves as a valuable cross-linking agent, enhancing the mechanical strength and thermal stability of polymers. chemimpex.com Its ability to form three-dimensional networks is exploited in the creation of thermosetting resins and high-performance coatings.
In materials science , this compound is a precursor for the synthesis of functional porous organic polymers (POPs). These materials, with their high surface area and tunable porosity, are being investigated for applications in gas storage, separation, and catalysis. crimsonpublishers.comnih.gov The nitrogen-rich triazine core of these polymers can also impart specific properties, such as basicity or metal-coordinating capabilities. rsc.org
Furthermore, the ability to introduce a wide range of functional groups onto the triazine scaffold through the chloromethyl handles allows for the design of materials with tailored optical and electronic properties. This has led to research into their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org The compound's derivatives are also being explored as photoinitiators in polymerization processes. researchgate.net
Below is a data table summarizing some of the key properties of this compound.
| Property | Value |
| Chemical Formula | C₆H₆Cl₃N₃ |
| Molar Mass | 254.50 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 145-148 °C |
Data sourced from publicly available chemical databases.
Structure
2D Structure
3D Structure
Properties
CAS No. |
98142-42-8 |
|---|---|
Molecular Formula |
C6H6Cl3N3 |
Molecular Weight |
226.5 g/mol |
IUPAC Name |
2,4,6-tris(chloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C6H6Cl3N3/c7-1-4-10-5(2-8)12-6(3-9)11-4/h1-3H2 |
InChI Key |
RICRAVHJCLFPFF-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC(=NC(=N1)CCl)CCl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,4,6 Tris Chloromethyl 1,3,5 Triazine
Direct Synthesis Approaches for 2,4,6-Tris(chloromethyl)-1,3,5-triazine
Direct synthesis methods offer an efficient route to the target compound by constructing the 1,3,5-triazine (B166579) ring from acyclic precursors in a single key step.
Trimerization Reactions for Triazine Ring Formation
The most direct synthetic route to symmetrically substituted 1,3,5-triazines is the cyclotrimerization of nitriles. chim.it For the synthesis of this compound, the logical precursor is chloroacetonitrile (B46850) (ClCH₂CN). wikipedia.orgnbinno.comsinocurechem.com This reaction involves the acid- or base-catalyzed or metal-mediated trimerization of three molecules of chloroacetonitrile to form the stable six-membered heterocyclic ring.
The reaction typically requires harsh conditions, such as high temperatures and pressures, and the use of strong acids (like HCl), Lewis acids, or metallic sodium. thieme-connect.com The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions. While this method is conceptually straightforward, the reactivity of the chloromethyl group can lead to polymerization or other undesired products, necessitating careful optimization of the reaction parameters.
Table 1: Comparison of Potential Catalytic Systems for Nitrile Trimerization
| Catalyst Type | Examples | Typical Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Lewis Acids | AlCl₃, Y(OTf)₃, Silica-supported Lewis acids | High Temperature (e.g., 200°C), Solvent-free or high-boiling solvent chim.it | Can drive reaction to completion | Harsh conditions, potential for side reactions |
| Strong Bases | NaH, NaNH₂, Cs₂CO₃ | Anhydrous polar solvents (e.g., DMSO) | Effective for certain nitriles thieme-connect.comresearchgate.net | Hazardous reagents, strict moisture control required |
| Metal Complexes | CpCo(CO)₂ | Microwave irradiation, THF solvent nih.gov | Milder conditions, faster reaction times | Catalyst cost and sensitivity |
Post-Functionalization Chloromethylation of Alkyl-Substituted Triazines
An alternative direct approach begins with a pre-formed alkyl-substituted triazine, namely 2,4,6-trimethyl-1,3,5-triazine. This method involves the post-functionalization of the methyl groups via a chlorination reaction. The synthesis of the starting material, 2,4,6-trimethyl-1,3,5-triazine, is itself a direct synthesis, typically achieved through the trimerization of acetonitrile.
Once the trimethyl-substituted triazine is obtained, the methyl groups can be chlorinated. This transformation is typically accomplished through a free-radical substitution mechanism. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), often in the presence of a radical initiator like benzoyl peroxide and under UV irradiation, are used to replace the hydrogen atoms of the methyl groups with chlorine atoms. Controlling the stoichiometry of the chlorinating agent is critical to achieve the desired tris-chlorinated product without over-chlorination to dichloromethyl or trichloromethyl groups.
Synthesis via Derivatization of Precursor Triazines
These methods utilize a readily available triazine precursor, most commonly cyanuric chloride, and modify its structure to introduce the desired chloromethyl groups.
Routes Initiated from Cyanuric Chloride and its Derivatives
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is an inexpensive and highly reactive starting material for a vast number of substituted triazines. nih.govresearchgate.netresearchgate.net Its three chlorine atoms can be sequentially replaced by various nucleophiles in a temperature-controlled manner. mdpi.comnih.gov The first substitution typically occurs at 0-5°C, the second at room temperature, and the third requires elevated temperatures. nih.govfrontiersin.orgnih.gov
A plausible, albeit multi-step, pathway to this compound from cyanuric chloride involves an intermediate functional group conversion. A key intermediate would be 2,4,6-tris(hydroxymethyl)-1,3,5-triazine. This intermediate can be synthesized, and subsequently, the three hydroxyl groups can be converted to chloro groups.
The chlorination of the hydroxyl groups is a standard organic transformation, which can be achieved using various chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This two-step derivatization strategy leverages the well-established chemistry of cyanuric chloride. nih.govnih.gov
Table 2: Temperature-Controlled Sequential Substitution of Cyanuric Chloride
| Substitution Step | Typical Temperature Range | Reactivity of Triazine Core |
|---|---|---|
| First Chlorine | 0–5 °C nih.govfrontiersin.org | High |
| Second Chlorine | Room Temperature nih.gov | Moderate |
| Third Chlorine | Elevated Temperature (e.g., 70-100°C or reflux) mdpi.comnih.gov | Low |
Strategic Incorporation of Chloromethyl Groups onto Triazine Backbones
This strategy focuses on the chemical transformation of substituents already present on the triazine ring into chloromethyl groups. The primary example of this approach is the conversion of 2,4,6-tris(hydroxymethyl)-1,3,5-triazine into the target compound. This functional group interconversion is a key tactic when direct installation of the desired group is challenging.
The selection of the chlorinating agent is critical to ensure a high-yield conversion without causing degradation of the triazine ring. Thionyl chloride is often a preferred reagent for converting primary alcohols to alkyl chlorides due to its reliability and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies product purification. The reaction is typically performed in an inert solvent, sometimes with a base like pyridine (B92270) to neutralize the generated HCl.
Emerging and Sustainable Synthetic Protocols
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes, often referred to as "green chemistry." chim.it For triazine synthesis, several emerging protocols are being explored.
Microwave-assisted synthesis has proven to be a valuable tool for accelerating organic reactions, including the synthesis of substituted triazines. chim.itnih.govmdpi.com Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions by minimizing thermal decomposition. chim.itnih.gov This technique could be applied to both the cyclotrimerization of chloroacetonitrile and the nucleophilic substitution reactions on cyanuric chloride. chim.itmdpi.com
Ultrasound-assisted synthesis, or sonochemistry, is another green technique that can enhance reaction rates and yields. mdpi.comnih.gov The use of ultrasonic waves can improve mass transfer and activate reactants, often allowing for milder reaction conditions. For instance, sonochemical methods have been successfully applied to the synthesis of various 1,3,5-triazine derivatives, reducing reaction times to as little as five minutes while maintaining high yields. mdpi.com
The use of novel catalytic systems and alternative solvents, such as ionic liquids or solvent-free conditions, also represents a move toward more sustainable protocols. chim.it For example, silica-supported Lewis acids have been used as recyclable catalysts for nitrile trimerization under solvent-free conditions. chim.it These emerging strategies offer promising avenues for the efficient and environmentally responsible production of this compound.
Advanced Reactivity and Reaction Mechanisms of 2,4,6 Tris Chloromethyl 1,3,5 Triazine
Detailed Nucleophilic Substitution Reactions
Reaction Kinetics and Thermodynamics with Diverse Nucleophiles (e.g., O-, N-, S-centered)
Specific studies detailing the reaction kinetics and thermodynamic parameters for the nucleophilic substitution on the chloromethyl groups of 2,4,6-Tris(chloromethyl)-1,3,5-triazine with various O-, N-, and S-centered nucleophiles are not available in the reviewed literature.
Chemo- and Regioselectivity in Multi-Chloromethylated Triazines
Information regarding the chemo- and regioselectivity of nucleophilic attack on the three equivalent chloromethyl groups of this compound could not be found.
Influence of Reaction Conditions on Product Distribution
There is a lack of specific research data on how varying reaction conditions (such as solvent, temperature, and the nature of the base) influence the product distribution (mono-, di-, or tri-substitution) for this particular compound.
Radical Processes and Photoreactivity
Investigation of Radical Generation and Propagation
No specific investigations into radical generation from the homolytic cleavage of the C-Cl bonds of the chloromethyl groups in this compound, or the subsequent propagation steps, were identified. Research in this area tends to focus on derivatives like 2,4,6-tris(trichloromethyl)-1,3,5-triazine (B1294688), which is known to be an effective photoinitiator through the generation of radicals upon irradiation. researchgate.netrsc.org
Electron Transfer Mechanisms in Triazine Photochemistry
While the photochemistry of triazine derivatives is an active area of research, particularly concerning electron transfer processes in photoinitiating systems, specific studies on the electron transfer mechanisms involving this compound are not present in the available scientific literature. researchgate.netrsc.org
Role as a Photoactive Component in Initiation Systems
2,4,6-Tris(trichloromethyl)-1,3,5-triazine and its derivatives are notable for their function as photoactive components, particularly in multi-component photoinitiator systems. These systems are designed to absorb light and generate reactive species that initiate polymerization. The triazine compound typically functions as a high-performance photoinitiator that can be activated by near-UV or visible light, making it suitable for use with modern light sources like LEDs. rsc.orgresearchgate.net
In one studied mechanism, a derivative, 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473), acts as an efficient Type I cleavable photoinitiator. rsc.org Upon exposure to light at specific wavelengths (e.g., 385, 395, or 405 nm), the molecule undergoes cleavage of a carbon-chlorine bond, directly generating reactive radicals that can initiate polymerization. rsc.orgresearchgate.net
Furthermore, these triazine compounds can be part of a photoredox pair. For instance, 2,4,6-tris(trichloromethyl)-1,3,5-triazine (Tz) in combination with a sensitizing dye, such as a benzothiazine derivative, forms an effective two-component photoinitiator system. researchgate.net In this arrangement, the dye absorbs visible light and enters an excited state. It then transfers an electron to the triazine compound, which subsequently fragments to produce initiating radicals. This photosensitization process, driven by electron transfer, broadens the spectral sensitivity of the initiation system into the visible light range. researchgate.net The efficiency of these systems can be further enhanced by the addition of other components like amines or iodonium (B1229267) salts. rsc.org
| System Type | Triazine Component | Co-initiator / Sensitizer | Light Source | Initiation Mechanism |
| Type I Photoinitiator | 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine | None (can be enhanced by additives) | Near UV/Visible LED (385-405 nm) | Homolytic cleavage of C-Cl bond |
| Two-Component System | 2,4,6-tris(trichloromethyl)-1,3,5-triazine | Benzothiazine Dyes | Visible Light | Photosensitization via electron transfer |
Polymerization Reactivity and Mechanisms
Free Radical Polymerization Initiation and Control
The primary application of this compound and its derivatives in polymerization is the initiation of free radical polymerization (FRP). rsc.org Upon photolysis, the tris(trichloromethyl) groups undergo homolytic cleavage of a C-Cl bond to generate a dichloromethyl radical and a chlorine radical. These highly reactive radical species serve as the primary initiators for the chain-addition polymerization of vinyl monomers, such as (meth)acrylates. rsc.orgresearchgate.net
Cationic Polymerization Pathways
While primarily known as radical initiators, specific formulations containing derivatives of this compound can also facilitate cationic polymerization. This pathway, however, requires a multi-component system. For example, the combination of 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (R-Cl) with an iodonium salt (e.g., diphenyliodonium (B167342) hexafluorophosphate) and a radical source like N-vinylcarbazole creates a system capable of initiating the cationic polymerization of monomers such as epoxides. rsc.orgresearchgate.net
In this system, the triazine derivative, upon irradiation, generates radicals. These radicals then react with the other components to produce a cationic species (an acid) that can initiate the ring-opening polymerization of the epoxide. This dual-functionality, initiating both free radical and cationic polymerization, makes these triazine compounds versatile for producing hybrid polymer systems. rsc.org
| Polymerization Type | Monomer Example | Initiator System Components | Mechanism |
| Free Radical | (Meth)acrylates | Triazine derivative (R-Cl) +/- amine | Photolytic C-Cl bond cleavage generates initiating radicals. |
| Cationic | Epoxides | Triazine derivative (R-Cl) + Iodonium Salt + N-vinylcarbazole | Photogenerated radicals interact with additives to produce a cationic initiating species. |
Crosslinking Reactions in Polymer Network Formation
The molecular architecture of this compound, featuring a rigid triazine core with three reactive chloromethyl groups, makes it a highly effective crosslinking agent for forming stable polymer networks. The principle of its crosslinking action is based on the high reactivity of the chlorine atoms toward nucleophilic substitution. nih.govfrontiersin.org
The chlorine atoms on the methyl groups can be readily displaced by nucleophiles present on polymer backbones, such as amines (-NH2), hydroxyls (-OH), or thiols (-SH). nih.govfrontiersin.org When mixed with a polymer containing these functional groups, each of the three chloromethyl arms can react with a different polymer chain. This process forms covalent bonds that link the individual polymer chains together, resulting in the formation of a three-dimensional, crosslinked network. science.gov The trifunctional nature of the molecule ensures a high crosslinking density, which imparts significant improvements to the material's thermal stability, mechanical strength, and chemical resistance.
The substitution reactions can be controlled by adjusting reaction conditions such as temperature, allowing for a stepwise and controlled formation of the network structure. mdpi.com This reactivity is analogous to that of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), where the chlorine atoms on the triazine ring itself are substituted sequentially. nih.govmdpi.com
Other Specialized Chemical Transformations
Beyond its use in polymerization, the reactivity of the chloromethyl groups on the 1,3,5-triazine (B166579) core allows for a variety of specialized chemical transformations. The compound serves as a trifunctional building block for synthesizing complex, multi-substituted triazine derivatives. nih.gov The ease of displacing the chlorine atoms with various nucleophiles makes it a versatile platform in organic synthesis. nih.govdaneshyari.com
By carefully controlling the reaction conditions, particularly temperature, the chlorine atoms can be substituted in a stepwise manner. This controlled reactivity allows for the synthesis of mono-, di-, and tri-substituted products with high selectivity. mdpi.com A wide range of nucleophiles can be employed, including:
Alcohols and Phenols: to form ethers.
Amines (primary and secondary): to form secondary and tertiary amines, respectively.
Thiols: to form thioethers.
This sequential substitution strategy enables the creation of both symmetric and non-symmetric 1,3,5-triazine derivatives. nih.govresearchgate.net These transformations are fundamental for developing new molecules with tailored functionalities for applications in materials science, agrochemicals, and pharmaceuticals. nih.gov
In Depth Spectroscopic and Crystallographic Characterization of 2,4,6 Tris Chloromethyl 1,3,5 Triazine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 2,4,6-tris(chloromethyl)-1,3,5-triazine and its derivatives. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, detailed information about the connectivity of atoms and the electronic environment of the nuclei can be obtained.
Due to the symmetrical nature of this compound, a relatively simple NMR spectrum is expected. The ¹H NMR spectrum would feature a single resonance for the six equivalent protons of the chloromethyl groups. The chemical shift of these protons would be influenced by the electronegativity of the chlorine atom and the triazine ring.
The ¹³C NMR spectrum is also expected to be straightforward, showing distinct signals for the carbon atoms of the triazine ring and the chloromethyl groups. For the closely related compound, 2,4,6-tris(trichloromethyl)-1,3,5-triazine (B1294688), ¹³C NMR data has been reported. nih.gov
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) in ppm for 2,4,6-Tris(halomethyl)-1,3,5-triazines
| Compound | Triazine Ring Carbon (ppm) | Halomethyl Carbon (ppm) |
| This compound | ~170-175 | ~40-50 |
| 2,4,6-Tris(trichloromethyl)-1,3,5-triazine | ~170 | ~95 |
For asymmetrically substituted triazine derivatives, the NMR spectra become more complex, providing a wealth of structural information. For instance, in 2,4-dichloro-6-phenethoxy-1,3,5-triazine, distinct signals are observed for the different carbon atoms in the triazine ring and the substituent groups. frontiersin.org
Dynamic NMR (DNMR) spectroscopy is a valuable technique for studying conformational changes and restricted rotations in molecules. In the context of substituted 1,3,5-triazines, DNMR can be used to investigate the rotational barriers around the bonds connecting substituents to the triazine ring.
For arylamino-1,3,5-triazines, hindered rotation about the exocyclic C-N bond is a known phenomenon due to n-π conjugation. researchgate.net The free energies of this hindered rotation have been determined to be in the range of 59–77 kJ mol⁻¹. researchgate.net At low temperatures, the rotation is slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature increases, the rotation becomes faster, causing the signals to broaden and eventually coalesce into a time-averaged signal.
Vibrational Spectroscopy (Infrared and Raman)
The IR and Raman spectra of this compound and its derivatives are characterized by vibrations associated with the triazine ring and the substituent groups.
Key vibrational modes for the triazine ring include:
C=N stretching vibrations: Typically observed in the region of 1500-1600 cm⁻¹. mdpi.com
Ring breathing modes: These appear at lower frequencies and are characteristic of the triazine ring structure.
For this compound, additional characteristic vibrations would include:
C-Cl stretching vibrations: Expected in the fingerprint region, typically around 600-800 cm⁻¹.
CH₂ bending and stretching modes: Vibrations associated with the methylene (B1212753) groups.
The FTIR spectrum of the related compound 2,4,6-trichloro-1,3,5-triazine shows characteristic absorptions for the triazine ring. researchgate.net Similarly, FTIR and Raman data are available for other derivatives like 2,4,6-tris(heptafluoropropyl)-1,3,5-triazine. nih.gov
Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for Substituted 1,3,5-Triazines
| Compound | C=N Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |
| 2,4,6-Triphenyl-1,3,5-triazine (B147588) | 1507 (IR), 1511 (Raman) | - | 2202 (C≡C, Raman) | mdpi.com |
| 2,4,6-Trichloro-1,3,5-triazine | ~1550 | ~850 (C-Cl) | - | researchgate.net |
| 2,4,6-Tris(trichloromethyl)-1,3,5-triazine | - | - | - | spectrabase.com |
Electronic Spectroscopy (UV-Visible and Fluorescence)
Electronic spectroscopy provides insights into the electronic transitions within a molecule and is sensitive to conjugation and the presence of chromophores.
The parent 1,3,5-triazine (B166579) exhibits absorption in the UV region. For 2,4,6-trichloro-1,3,5-triazine, UV-visible spectral data is available. nist.gov The introduction of chloromethyl groups is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the parent triazine.
The UV-visible absorption properties of triazine derivatives are highly dependent on the nature of the substituents. For example, extended 2,4,6-triphenyl-s-triazines show absorption bands that are significantly red-shifted. mdpi.com The electronic properties of these molecules can be further tuned by introducing electron-donating or electron-withdrawing groups on the peripheral phenyl rings.
Fluorescence is generally not a prominent feature of simple triazine derivatives unless they are functionalized with fluorophores. Many modern organic light-emitting diodes (OLEDs) utilize 1,3,5-triazine cores in their thermally activated delayed fluorescence (TADF) emitters. st-andrews.ac.uk These materials are designed to have specific electronic properties that facilitate efficient light emission. While this compound itself is not expected to be fluorescent, it can serve as a building block for the synthesis of fluorescent materials. Studies on benzothiazine dyes in combination with 2,4,6-tris(trichloromethyl)-1,3,5-triazine have shown interesting photophysical properties, including fluorescence quenching and radical formation upon photoexcitation. researchgate.net
Excited State Dynamics and Photophysical Pathways
The excited state dynamics of substituted triazines can be complex, involving several potential de-excitation pathways. For many fluorescent derivatives, the primary pathway is radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀), resulting in prompt fluorescence. However, intersystem crossing (ISC) to the triplet state (T₁) can also occur.
Furthermore, some triazine crystals have been shown to exhibit room temperature phosphorescence (RTP), which is radiative decay from the T₁ state. rsc.org This is often facilitated by rigid crystal packing that minimizes non-radiative decay pathways.
In systems involving 2,4,6-tris(trichloromethyl)-1,3,5-triazine, a close analog to the title compound, photosensitization has been shown to occur through electron transfer. researchgate.net Upon photoexcitation, an electron is transferred from a donor molecule (a dye) to the triazine, which acts as an electron acceptor. This process generates a radical cation of the dye and initiates further chemical reactions. This electron-accepting nature is a key feature of the excited state dynamics of halogenated alkyl triazines.
Mass Spectrometry Techniques
Accurate Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for the characterization of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which can be used to confirm its elemental composition.
Theoretical Accurate Mass: The molecular formula for this compound is C₆H₆Cl₃N₃. nih.gov Using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N), its theoretical monoisotopic mass can be calculated, which is crucial for unambiguous identification.
The expected fragmentation pathways would include:
Loss of a Chlorine Radical: A common initial fragmentation for chlorinated compounds, leading to an [M-Cl]⁺ ion.
Loss of a Chloromethyl Radical: Cleavage of a C-C bond to lose a ·CH₂Cl group, forming an [M-CH₂Cl]⁺ ion. This is expected to be a significant pathway.
Ring Cleavage: The stable triazine ring can also fragment. A characteristic fragmentation of the 1,3,5-triazine ring involves the cleavage into three units of the corresponding nitrile. For the parent compound, this would be the cleavage into chloroacetonitrile (B46850) (ClCH₂CN) fragments or related ions.
Successive Losses: Following the initial fragmentation, successive losses of H, Cl, or HCl are also highly probable.
The mass spectrum of 2,4,6-trichloro-1,3,5-triazine shows characteristic peaks corresponding to the molecular ion and fragments from the loss of chlorine atoms and ring components. nist.gov A similar pattern, adapted for the chloromethyl substituents, is anticipated for this compound.
Applications in Reaction Monitoring and Purity Assessment
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable technique for monitoring the synthesis of triazine derivatives and assessing their purity. During the synthesis of this compound, which can be formed from the trimerization of 2-chloroacetonitrile, LC-MS can be used to track the reaction progress in real-time. nih.gov
By monitoring the ion chromatograms corresponding to the mass-to-charge ratio (m/z) of the starting material and the target product, one can determine the rate of consumption of the reactant and the formation of the product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.
For purity assessment, LC-MS can detect and identify potential impurities, such as incompletely reacted starting materials, dimers, or side-products from rearrangement or decomposition. The high sensitivity of mass spectrometry allows for the detection of trace-level impurities that might not be visible by other methods like Thin Layer Chromatography (TLC). nih.gov Furthermore, high-resolution mass spectrometry (HRMS) is routinely used to confirm the identity of the final, purified product by matching the experimental accurate mass to the theoretical value, providing a high degree of confidence in the compound's structure and purity. nih.gov
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction for Absolute Structure and Packing
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.
While the specific crystal structure of this compound has not been reported in the reviewed literature, the structures of many other triazine derivatives have been thoroughly characterized. For example, 2,4,6-triamino-1,3,5-triazine (melamine) provides a classic example of a substituted triazine crystal structure. researchgate.net Melamine crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Its crystal structure is dominated by an extensive network of intermolecular hydrogen bonds between the amino groups, leading to a planar, sheet-like arrangement of the molecules.
Table 2: Crystallographic Data for 2,4,6-triamino-1,3,5-triazine (Melamine) as a Representative Triazine Derivative
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₃H₆N₆ | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 7.29 | researchgate.net |
| b (Å) | 7.48 | researchgate.net |
| c (Å) | 10.33 | researchgate.net |
| α (°) | 90 | researchgate.net |
| β (°) | 108.52 | researchgate.net |
| γ (°) | 90 | researchgate.net |
Powder X-ray Diffraction for Phase Identification and Crystallinity
Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to identify crystalline phases and assess the degree of crystallinity in a solid material. In the context of this compound and its derivatives, PXRD serves as a crucial tool for quality control, polymorphism screening, and batch-to-batch consistency verification.
When a finely powdered sample is irradiated with a monochromatic X-ray beam, the X-rays are diffracted by the crystallographic planes of the atoms in the crystal lattice. This diffraction occurs only at specific angles (2θ) where the conditions for constructive interference are met, as described by Bragg's Law (nλ = 2d sinθ). The resulting PXRD pattern is a unique fingerprint of the crystalline solid, characterized by a series of peaks at specific 2θ angles, with corresponding intensities.
The primary application of PXRD is the identification of a crystalline compound by comparing its experimental diffraction pattern to a reference pattern from a database or a pattern simulated from single-crystal X-ray diffraction data. For a synthesized batch of this compound, the PXRD pattern would be used to confirm that the desired crystalline phase has been formed and that no significant crystalline impurities are present.
Furthermore, the sharpness and intensity of the diffraction peaks provide qualitative information about the sample's crystallinity. Sharp, well-defined peaks are indicative of a highly crystalline material with long-range atomic order. Conversely, broad, diffuse peaks (a "halo" pattern) superimposed on the sharp peaks suggest the presence of an amorphous component.
While specific, publicly available experimental PXRD data for this compound is limited, the analysis of related triazine compounds demonstrates the utility of the technique. For instance, studies on other substituted triazines utilize PXRD to confirm the formation of the correct polymorph and to analyze crystal purity. The data is typically presented in a table listing the 2θ angles, d-spacings (the distance between crystallographic planes), and the relative intensities of the observed diffraction peaks.
Illustrative Powder X-ray Diffraction Data for a Crystalline Triazine Derivative
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.5 | 7.08 | 85 |
| 15.8 | 5.61 | 100 |
| 21.3 | 4.17 | 60 |
| 25.2 | 3.53 | 95 |
| 28.9 | 3.09 | 70 |
This table is a representative example and does not correspond to this compound.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld Surface Analysis is a powerful computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. This analysis partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding pro-crystal. The resulting three-dimensional Hirshfeld surface provides a rich, visual representation of how neighboring molecules interact.
To illustrate the power of this technique for understanding the crystal packing of halo-methyl substituted triazines, a detailed Hirshfeld surface analysis was performed on the closely related compound, 2,4,6-tris(trichloromethyl)-1,3,5-triazine, for which crystallographic data is available. The insights gained are highly relevant for understanding the types of interactions that likely govern the crystal structure of this compound.
The Hirshfeld surface is often mapped with various properties, most commonly the normalized contact distance (dnorm). The dnorm map uses a red-white-blue color scale, where red spots indicate close contacts with neighboring atoms (shorter than the van der Waals radii sum) and represent the most significant intermolecular interactions. Blue regions indicate longer contacts, and white areas represent contacts around the van der Waals separation. For 2,4,6-tris(trichloromethyl)-1,3,5-triazine, the dnorm map reveals prominent red areas corresponding to close contacts involving the chlorine atoms, highlighting their critical role in the crystal packing.
The analysis of 2,4,6-tris(trichloromethyl)-1,3,5-triazine reveals a packing structure dominated by halogen-related interactions. The most significant contributions to the crystal packing are from Chlorine-Chlorine (Cl···Cl) and Chlorine-Nitrogen (Cl···N) contacts. The Cl···Cl interactions are a form of halogen bonding, a highly directional interaction that contributes significantly to the stability of the crystal lattice. The Cl···N contacts also represent important Lewis acid-Lewis base interactions between the electrophilic region on the chlorine atom and the lone pair of electrons on the nitrogen atoms of the triazine ring.
The percentage contributions of the most significant intermolecular contacts for 2,4,6-tris(trichloromethyl)-1,3,5-triazine are summarized in the table below. These interactions collectively dictate the supramolecular architecture of the crystal. Given the structural similarity, it is highly probable that the crystal packing of this compound is also heavily influenced by Cl···Cl and Cl···N/C interactions, alongside weaker H···Cl and H···H contacts.
Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine
| Intermolecular Contact Type | Contribution (%) |
|---|---|
| Cl···Cl | 45.8 |
| Cl···N | 24.5 |
| Cl···C | 18.2 |
| C···N | 4.1 |
This data is for the analogue 2,4,6-Tris(trichloromethyl)-1,3,5-triazine and serves as a model for the interactions expected in this compound.
This detailed analysis underscores the importance of halogen interactions in directing the crystal assembly of per(halomethyl)-substituted triazines, providing a foundational understanding of their solid-state structures.
Computational and Theoretical Chemistry Insights into 2,4,6 Tris Chloromethyl 1,3,5 Triazine
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational to modern chemical research. These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of molecules. For a molecule like 2,4,6-Tris(chloromethyl)-1,3,5-triazine, these calculations would offer a detailed picture of its intrinsic chemical nature. DFT methods, such as those using the B3LYP functional, are often chosen for their balance of computational cost and accuracy in studying organic molecules, including various triazine derivatives. irjweb.comjournalcps.com
Electronic Structure, Charge Distribution, and Frontier Molecular Orbitals (HOMO-LUMO)
A fundamental aspect of quantum chemical calculations is the determination of a molecule's electronic structure. This includes mapping the electron density to understand charge distribution and identifying regions of high or low electron density, which are crucial for predicting reactivity. The molecular electrostatic potential (MEP) map is a common tool used to visualize these features, indicating sites susceptible to electrophilic or nucleophilic attack.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comresearchgate.net For this compound, the electron-withdrawing nature of the chloromethyl groups would be expected to influence the energies of these orbitals significantly.
Table 1: Conceptual Data from Frontier Molecular Orbital Analysis (Note: The following is an illustrative table of parameters that would be calculated in a typical DFT study. Specific values for this compound are not available in the searched literature.)
| Parameter | Description | Expected Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability. |
| ΔE (LUMO-HOMO Gap) | Energy difference between LUMO and HOMO | Relates to chemical reactivity and stability. |
| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | Measures the tendency to be oxidized. |
| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | Measures the tendency to be reduced. |
| Chemical Hardness (η) | Resistance to change in electron distribution (≈ (I-A)/2) | A larger value indicates greater stability. |
| Electronegativity (χ) | Power to attract electrons (≈ (I+A)/2) | Provides insight into charge transfer in reactions. |
Spectroscopic Property Prediction and Validation
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.
Vibrational Spectroscopy (IR, Raman): Calculations of vibrational frequencies can help assign experimental IR and Raman peaks to specific molecular motions, such as C-N stretching in the triazine ring, C-H stretching and bending in the methyl groups, and C-Cl stretching.
NMR Spectroscopy: Theoretical calculations of chemical shifts (¹³C and ¹H) and coupling constants provide valuable information for interpreting experimental NMR spectra and confirming the molecular structure.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions, helping to interpret UV-Visible absorption spectra and understand the electronic excitations within the molecule.
Reaction Mechanism Elucidation and Transition State Characterization
Theoretical chemistry is a powerful tool for investigating reaction mechanisms at a molecular level. For this compound, this would involve studying its reactivity, particularly nucleophilic substitution reactions where the chlorine atoms are displaced. Computational studies on the related 2,4,6-trichloro-1,3,5-triazine have shown that the reactivity of the chlorine atoms can be controlled by temperature, allowing for sequential substitution. researchgate.netnih.gov
A computational study would map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. Characterizing the geometry and energy of a transition state provides the activation energy barrier, which is key to understanding the reaction rate. For example, the reaction of the chloromethyl groups with a nucleophile could be modeled to determine whether the reaction proceeds via an SN1 or SN2 pathway and to calculate the associated energy barriers.
Thermochemical and Kinetic Studies
Quantum chemical calculations can provide accurate thermochemical data, such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). This data is essential for understanding the stability of the molecule and the thermodynamics of its reactions.
Kinetic parameters can be derived from the calculated activation energies. Using transition state theory, the rate constants for elementary reaction steps can be estimated, providing a complete kinetic profile of a proposed mechanism. For instance, in a study of the photolytic degradation of a different triazine derivative, the reaction was found to follow a first-order kinetic model, and a rate constant was calculated. mdpi.com Similar studies on this compound would be invaluable for predicting its environmental fate or its reactivity in synthetic applications.
Molecular Modeling and Simulation Approaches
Beyond quantum mechanics, molecular modeling and simulation offer methods to study the behavior of molecules on a larger scale or over longer timeframes.
Conformational Analysis and Potential Energy Surfaces
While the 1,3,5-triazine (B166579) ring itself is rigid and planar, the three chloromethyl side chains can rotate around the C-C single bonds. Conformational analysis involves systematically studying these rotations to find the most stable three-dimensional arrangement (conformer) of the molecule.
This analysis is done by constructing a potential energy surface (PES), which maps the molecule's energy as a function of its geometry (e.g., the torsion angles of the chloromethyl groups). By identifying the minima on this surface, the lowest-energy conformers can be determined. nih.gov This is crucial as the molecule's conformation can significantly impact its physical properties and its interactions with other molecules. For this compound, computational modeling would reveal the preferred orientation of the -CH₂Cl groups relative to the triazine ring and the energy barriers to their rotation.
Crystal Structure Prediction and Intermolecular Interactions
There is no available published data regarding the experimental crystal structure or theoretical crystal structure prediction for this compound. The arrangement of molecules in the solid state, which dictates crystal packing and properties, has not been elucidated.
Similarly, specific details on intermolecular interactions, such as hydrogen bonding and π-stacking, for this compound are not documented. In related triazine derivatives, intermolecular forces play a crucial role in their supramolecular chemistry. For instance, studies on other substituted s-triazines have investigated the formation of aggregates through hydrogen bonds. However, a detailed analysis of the specific non-covalent interactions governing the condensed-phase behavior of this compound is not present in the current body of scientific literature.
Dynamic Behavior and Reactivity in Condensed Phases (e.g., ReaxFF)
No studies utilizing reactive force fields, such as ReaxFF, to simulate the dynamic behavior and reactivity of this compound in condensed phases have been found. While ReaxFF has been employed to investigate the thermal decomposition and reaction mechanisms of other nitrogen-containing heterocyclic compounds, its application to this specific chloromethyl-substituted triazine has not been reported. Such simulations could provide valuable insights into its stability, decomposition pathways, and reactions under various conditions, but this research has yet to be undertaken.
Advanced Materials Applications of 2,4,6 Tris Chloromethyl 1,3,5 Triazine and Its Analogues
Role in Polymer Science and Engineering
The trifunctional nature of the 1,3,5-triazine (B166579) core allows it to serve multiple roles in the synthesis and modification of polymers, from acting as a monomeric unit and crosslinking agent to initiating polymerization reactions upon exposure to light.
Monomers and Crosslinking Agents for Thermosets and Elastomers
One of the most significant triazine analogues in polymer synthesis is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. Its importance stems from the three chlorine atoms that can be substituted sequentially by various nucleophiles. researchgate.net This stepwise reactivity, which can be controlled by temperature, allows for the precise construction of both symmetrical and non-symmetrical triazine derivatives. researchgate.net This characteristic makes cyanuric chloride an ideal trifunctional monomer and crosslinking agent for creating highly structured thermosets and elastomers.
The ability to introduce different substituents into the s-triazine ring in a controlled manner facilitates the tailoring of polymer properties. researchgate.net This versatility has been harnessed in combinatorial chemistry and for creating complex architectures such as dendrimers, where the triazine unit acts as a core branching point. researchgate.net The reaction of the triazine core with difunctional reagents leads to the formation of crosslinked networks, imparting rigidity and thermal stability to the final material.
Photoinitiators for Photopolymerization Processes (e.g., 3D printing, coatings)
Certain triazine analogues are highly effective as photoinitiators, compounds that generate reactive species (radicals or cations) upon exposure to light to initiate polymerization. This is a critical technology for applications like 3D printing, coatings, and inks.
An important analogue, 2,4,6-tris(trichloromethyl)-1,3,5-triazine (B1294688), is a key component in two-component photoinitiator systems for the visible light-induced free radical polymerization of monomers like trimethylolpropane (B17298) triacrylate (TMPTA). researchgate.net
Derivatives such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (B1365473) (MT) have been identified as versatile, high-performance Type I cleavable photoinitiators. rsc.org MT demonstrates exceptional efficiency for the free radical photopolymerization (FRP) of (meth)acrylates when exposed to near-UV or visible LED light at wavelengths of 385, 395, or 405 nm. rsc.org Research has shown that under 405 nm LED irradiation, MT exhibits a higher photoinitiation ability for FRP than commercially available initiators such as BAPO, TPO, and BDMB, making it highly suitable for 3D printing applications. rsc.orgmdpi.com
To address concerns about the leachability of photoinitiators in sensitive applications like food packaging and biomedical devices, polymerizable derivatives of MT have been developed. mdpi.com By functionalizing the triazine initiator with a polymerizable group like methacrylate, it can be covalently bonded into the polymer network, significantly enhancing its migration stability. mdpi.com For example, photopolymers initiated with a polymerized version of an MT derivative (pCT) showed only 1/14th the leachability of the original MT-based polymers under certain conditions. mdpi.com
| Photoinitiator | Description | Application Context | Key Advantage | Source |
|---|---|---|---|---|
| 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine (MT) | High-performance Type I cleavable photoinitiator. | FRP of (meth)acrylates for 3D printing and coatings under near UV/visible LED. | Higher photoinitiation ability than commercial initiators (BAPO, TPO, BDMB) at 405 nm. | rsc.orgmdpi.com |
| Polymerized MT derivative (pCT) | Polymeric photoinitiator based on an MT derivative. | Applications requiring low photoinitiator migration, such as biomedical and food packaging. | Excellent migration stability, with significantly reduced leachability compared to MT. | mdpi.com |
| 2,4,6-tris(trichloromethyl)-1,3,5-triazine | Component in two-component photoinitiator systems. | Visible light-induced free radical polymerization. | Effective in combination with sensitizing dyes. | researchgate.net |
Building Blocks for Polymeric Resins and Networks
The 1,3,5-triazine ring serves as a robust and versatile building block for a wide array of polymeric resins and networks. researchgate.net Cyanuric chloride is a cheap and readily available starting material that provides a scaffold for constructing complex macromolecules. researchgate.net The predictable, stepwise substitution of its chlorine atoms allows for the synthesis of multifunctional monomers that can be polymerized into materials with tailored properties. mdpi.com These triazine-based resins are known for their thermal stability and chemical resistance, properties conferred by the nitrogen-rich heterocyclic core. They are integral to the synthesis of materials ranging from simple resins to complex supramolecular aggregates and dendrimers. researchgate.net
Supramolecular Assembly and Crystal Engineering
The rigid, planar geometry and C3 symmetry of the 1,3,5-triazine core make it an exemplary building block in crystal engineering for the bottom-up synthesis of highly ordered, porous materials.
Design and Synthesis of Covalent Triazine Frameworks (CTFs) and Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) and a subclass, Covalent Triazine Frameworks (CTFs), are crystalline porous polymers with well-defined structures and permanent porosity. The triazine ring is a common component in these materials due to its ability to form strong covalent bonds in a predictable, symmetric fashion.
One major route to CTFs involves the Friedel-Crafts reaction of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with various aromatic linkers. researchgate.netrsc.org This method allows for the synthesis of nitrogen-rich, conjugated microporous polymers under relatively mild conditions. researchgate.net Another novel strategy involves the aromatic nucleophilic substitution of cyanuric chloride with organolithium reagents, which also yields highly stable CTFs. nih.govsemanticscholar.org
Beyond cyanuric chloride, other triazine analogues serve as key monomers. For instance, 4,4',4''-(1,3,5-triazine-2,4,6-triyl) trianiline (TAPT) can be reacted with aldehyde linkers to form COFs with specific functionalities. nih.gov Similarly, 2,4,6-triphenyl-1,3,5-triazine (B147588) has been incorporated into COF structures designed for photoelectrochemical applications. researchgate.net These synthesis strategies allow for precise control over the framework's pore size, structure, and chemical environment.
Formation of Porous Materials for Adsorption and Catalysis
The resulting triazine-based frameworks (CTFs and COFs) are characterized by high surface areas, tunable pore sizes, and excellent chemical and thermal stability. The presence of nitrogen atoms throughout the framework provides sites for interaction with guest molecules, making these materials exceptional for adsorption and catalysis.
CTFs synthesized from cyanuric chloride have demonstrated remarkable performance in iodine vapor capture, with uptake capacities reaching as high as 4.43 g/g. researchgate.net A framework made from tetraphenylthiophene (B167812) and cyanuric chloride also showed efficient and reversible adsorption of iodine. rsc.org Analogues like 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine and 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine have been used to construct metal-organic frameworks (MOFs) that exhibit selective gas adsorption and photocatalytic activity for degrading organic dyes. mdpi.comrsc.org The well-defined pores and high surface area of these materials are key to their performance in these applications. mdpi.com Furthermore, triazine-based COFs have been developed as effective adsorbents for the solid-phase extraction of contaminants like mycotoxins and antibiotics from complex samples. nih.govrsc.org
| Framework Name/Type | Triazine-Based Monomer | Key Property | Application | Source |
|---|---|---|---|---|
| TDPDB | 2,4,6-trichloro-1,3,5-triazine | BET Surface Area: 592 m²/g | Iodine Capture (3.93 g/g) | researchgate.net |
| TTPT | 2,4,6-trichloro-1,3,5-triazine | BET Surface Area: 315.5 m²/g | Iodine Capture (1.77 g/g) | rsc.org |
| MOF-S1 | 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT) | Langmuir Surface Area: 711 m²/g | Adsorption and Photocatalysis | mdpi.com |
| Ni-MOF | 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine (TPT) | Porous Framework | Selective CO₂ Adsorption | rsc.org |
| TAPT-OH-COF | 4,4',4''-(1,3,5-triazine-2,4,6-triyl) trianiline (TAPT) | Porous Adsorbent | Extraction of Mycotoxins | nih.gov |
| SCAU-1 | Triazine-based COF | Porous Adsorbent | Extraction of Antibiotics | rsc.org |
Conclusion and Future Research Directions in 2,4,6 Tris Chloromethyl 1,3,5 Triazine Chemistry
Summary of Key Research Advances
The chemistry of 1,3,5-triazine (B166579) derivatives, particularly those derived from the versatile precursor 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), has seen significant advancements. researchgate.netnih.gov Research has established robust synthetic protocols for a wide array of both symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines. researchgate.netnih.gov A key advance lies in the ability to control the sequential nucleophilic substitution of the chlorine atoms, which exhibit decreasing reactivity upon successive substitutions. nih.govfrontiersin.org This controlled reactivity allows for the precise introduction of various functional groups, including those based on oxygen, nitrogen, and sulfur nucleophiles, at different temperatures—the first substitution often occurring at 0°C, the second at room temperature, and the third requiring elevated temperatures. researchgate.netfrontiersin.org
These synthetic methodologies have enabled the creation of a diverse library of triazine-based molecules with applications ranging from materials science to medicinal chemistry. researchgate.net For instance, triazine derivatives are utilized in the development of polymers, dendrimers, liquid crystals, and as chiral stationary phases. nih.govresearchgate.net The triazine core's ability to form organized aggregates through hydrogen bonding has also been a focal point in supramolecular chemistry. researchgate.net The compound 2,4,6-Tris(chloromethyl)-1,3,5-triazine, with its three reactive chloromethyl groups, serves as a fundamental building block for extending these applications, particularly in creating crosslinked polymer networks and functional materials.
Unexplored Reactivity and Derivatization Pathways
While nucleophilic substitution is the hallmark of triazine chemistry, there remain numerous unexplored avenues for the reactivity and derivatization of this compound. The chloromethyl groups offer a different type of reactivity compared to the chloro groups directly attached to the triazine ring in cyanuric chloride, behaving more like typical benzylic halides. This opens up possibilities beyond simple substitution by O, N, and S nucleophiles.
Future research could focus on:
Organometallic Cross-Coupling Reactions: Exploring reactions like Suzuki, Stille, or Sonogashira couplings at the chloromethyl positions could introduce carbon-carbon bonds, leading to novel conjugated materials and complex molecular architectures that are currently inaccessible.
Controlled Radical Polymerization: The chloromethyl groups could serve as initiation sites for Atom Transfer Radical Polymerization (ATRP) or other controlled radical polymerization techniques, allowing for the synthesis of well-defined star polymers with a triazine core.
Post-Synthetic Modification: Developing pathways for the selective modification of one or two of the three chloromethyl groups would significantly enhance the molecular complexity that can be achieved, enabling the synthesis of multifunctional and asymmetric molecules.
Mechanochemical Activation: Investigating solvent-free, mechanochemical methods for the derivatization of this compound could lead to more sustainable and efficient synthetic processes.
Integration with Advanced Manufacturing Technologies
The unique trifunctional nature of this compound makes it an ideal candidate for integration with advanced manufacturing technologies, particularly in the realm of polymer science and materials engineering.
| Manufacturing Technology | Potential Application of this compound |
| Additive Manufacturing (3D Printing) | As a crosslinking agent in photopolymer resins for stereolithography (SLA) or digital light processing (DLP), enhancing the thermal and mechanical properties of the printed objects. researchgate.net |
| Electrospinning | Incorporation into polymer solutions to create crosslinked nanofiber mats with improved solvent resistance and structural integrity for applications in filtration, tissue engineering, and smart textiles. |
| Inkjet Printing | Formulation into functional inks that can be printed and subsequently cured (thermally or photochemically) to form patterned thin films, conductive tracks, or sensing layers in electronic devices. |
| High-Throughput Synthesis | Utilization in automated, high-throughput platforms for the combinatorial synthesis of novel triazine-based materials, accelerating the discovery of compounds with desired properties. nih.gov |
The integration of this versatile triazine compound into these advanced manufacturing processes could pave the way for the fabrication of next-generation materials with precisely controlled architectures and enhanced performance characteristics.
Computational Design and Predictive Modeling for Novel Triazine-Based Materials
Computational chemistry and materials modeling are poised to revolutionize the design of novel materials based on the this compound scaffold. Theoretical approaches can significantly accelerate the discovery process by predicting material properties before synthesis, saving time and resources.
Key areas for computational investigation include:
Density Functional Theory (DFT): DFT calculations can be used to explore the electronic structure and reactivity of this compound and its derivatives. rsc.orgnih.gov This can help in understanding reaction mechanisms and predicting the outcomes of unexplored derivatization pathways. frontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations can model the formation and predict the properties of polymers and networks derived from this triazine building block. rsc.org This is particularly valuable for designing materials like Covalent Organic Frameworks (COFs) and other porous polymers, allowing for the prediction of properties such as surface area, pore volume, and thermal stability. rsc.orgscientific.net
Quantitative Structure-Property Relationship (QSPR): By building QSPR models, it is possible to correlate the structural features of various triazine derivatives with their macroscopic properties. This predictive capability can guide the synthesis of materials tailored for specific applications, such as gas separation, catalysis, or energy storage. rsc.org
Topological Indices: The study of topological indices can help material scientists understand the chemical and biological properties of triazine-based frameworks, compensating for the lack of extensive experimental testing. mdpi.com
A synergistic approach combining computational predictions with targeted experimental synthesis will be crucial for the rational design of advanced triazine-based materials. researchgate.net
Outlook on Interdisciplinary Contributions
The future of this compound chemistry is inherently interdisciplinary, with its potential to contribute to a wide range of scientific and technological fields. Its role as a versatile, trifunctional building block allows it to act as a bridge between different areas of research.
Materials Science: It will continue to be a key component in the synthesis of advanced polymers, dendrimers, and covalent organic frameworks with applications in catalysis, gas storage, and separations. researchgate.netrsc.org
Biomedical Engineering: As a scaffold, it can be used to create well-defined, multivalent structures for drug delivery systems, tissue engineering scaffolds, and diagnostic agents. The triazine core is a known pharmacophore, suggesting potential for therapeutic applications. researchgate.net
Nanoscience and Technology: Its ability to form a rigid core for star polymers or act as a crosslinker in nanoparticle synthesis makes it valuable for creating novel nanomaterials with tailored properties.
Sustainable Chemistry: Research into green synthetic methods for the derivatization of triazines, such as using ionic liquids or mechanochemistry, will contribute to more environmentally friendly chemical processes. google.com
The continued exploration of this compound and its derivatives will undoubtedly lead to innovative solutions for challenges across multiple scientific disciplines, driving progress in both fundamental research and applied technology.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 2,4,6-Tris(chloromethyl)-1,3,5-triazine, and how do reaction parameters (e.g., base, solvent) impact yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution under basic conditions. Evidence shows that bases like NaOH, KCO, or NaH in solvents such as THF, acetone, or acetonitrile are effective, with yields influenced by solvent polarity and base strength. For example, polar aprotic solvents (e.g., THF) enhance nucleophilicity, while strong bases (e.g., NaH) accelerate substitution . Reactions under inert atmospheres (e.g., Ar) may prevent side reactions with moisture-sensitive intermediates .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substitution patterns, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity can be assessed via High-Performance Liquid Chromatography (HPLC) or melting point analysis. For structural insights, X-ray crystallography of analogous triazine derivatives (e.g., 2,4,6-Trimethoxy-1,3,5-triazine) reveals planar molecular geometry and packing modes .
Q. How does the chloromethyl group influence the compound’s stability and reactivity in storage or under ambient conditions?
- Methodological Answer : Chloromethyl groups are electrophilic and prone to hydrolysis or nucleophilic attack. Storage under anhydrous conditions (e.g., desiccators) and inert atmospheres (N/Ar) is recommended. Stability studies of related triazines (e.g., 2-Chloro-4,6-dimethoxy-1,3,5-triazine) suggest that moisture accelerates degradation, necessitating rigorous drying of reagents and solvents .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving this compound?
- Methodological Answer : Steric and electronic factors govern substitution patterns. In analogous trichlorotriazines, sequential substitution occurs at positions 4, 6, and 2 due to decreasing electron-withdrawing effects from adjacent substituents. Kinetic studies using tertiary amines (e.g., DIPEA) show that basicity and solvent polarity (e.g., THF vs. acetonitrile) modulate reaction rates and selectivity . Computational modeling (e.g., DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals.
Q. How can conflicting data on reaction yields in different solvent systems be reconciled?
- Methodological Answer : Discrepancies arise from solvent-dependent solvation effects and base solubility. For example, NaH in THF may provide higher yields than KCO in acetone due to better dispersion of the base. Systematic studies comparing solvent polarity (e.g., using Kamlet-Taft parameters) and reaction kinetics are essential. Evidence from peptide coupling reactions with 2-Chloro-4,6-dimethoxy-1,3,5-triazine highlights the role of solvent basicity in stabilizing transition states .
Q. What strategies optimize the functionalization of this compound for applications in polymer or materials science?
- Methodological Answer : The chloromethyl groups enable crosslinking or post-functionalization. For star-shaped polymers, stepwise substitution with nucleophiles (e.g., thiols or amines) under controlled stoichiometry achieves precise architectures. Evidence from triazine-based covalent organic frameworks (COFs) demonstrates that steric bulk in substituents (e.g., phenyl groups) enhances thermal stability and porosity . Solvent-free mechanochemical synthesis may also reduce side reactions .
Q. What are the safety considerations for large-scale reactions involving this compound?
- Methodological Answer : Exothermic reactions with amines or acetone require careful temperature control. Pilot-scale protocols for analogous compounds (e.g., 2-Chloro-4,6-dimethoxy-1,3,5-triazine) recommend gradual reagent addition and in-line cooling. Hazard analyses (e.g., DSC for thermal stability) are critical to mitigate risks of decomposition or explosive side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
